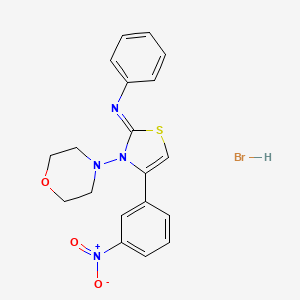
(Z)-N-(3-morpholino-4-(3-nitrophenyl)thiazol-2(3H)-ylidene)aniline hydrobromide
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
(Z)-N-(3-morpholino-4-(3-nitrophenyl)thiazol-2(3H)-ylidene)aniline hydrobromide is a synthetic organic compound known for its unique chemical structure and potential applications in various scientific fields. This compound features a thiazole ring, a morpholine group, and a nitrophenyl group, making it a versatile molecule for research and industrial purposes.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of (Z)-N-(3-morpholino-4-(3-nitrophenyl)thiazol-2(3H)-ylidene)aniline hydrobromide typically involves multi-step organic reactions. One common method includes the following steps:
Formation of the Thiazole Ring: This can be achieved by reacting a suitable α-haloketone with thiourea under basic conditions.
Introduction of the Morpholine Group: The thiazole intermediate is then reacted with morpholine in the presence of a suitable base, such as sodium hydride, to introduce the morpholine group.
Nitration: The aromatic ring is nitrated using a mixture of concentrated nitric and sulfuric acids to introduce the nitro group.
Formation of the Ylidene Group: The final step involves the condensation of the nitrated thiazole intermediate with aniline in the presence of a dehydrating agent like phosphorus oxychloride (POCl3) to form the ylidene structure.
Hydrobromide Salt Formation: The compound is then converted to its hydrobromide salt by reacting with hydrobromic acid.
Industrial Production Methods
Industrial production of this compound would likely follow similar synthetic routes but on a larger scale, utilizing continuous flow reactors and automated systems to ensure consistency and efficiency. Optimization of reaction conditions, such as temperature, pressure, and solvent choice, is crucial for maximizing yield and purity.
化学反应分析
Types of Reactions
(Z)-N-(3-morpholino-4-(3-nitrophenyl)thiazol-2(3H)-ylidene)aniline hydrobromide can undergo various chemical reactions, including:
Oxidation: The nitro group can be reduced to an amino group using reducing agents like hydrogen gas over a palladium catalyst.
Reduction: The compound can be oxidized to introduce additional functional groups or modify existing ones.
Substitution: The aromatic rings can undergo electrophilic or nucleophilic substitution reactions, allowing for further functionalization.
Common Reagents and Conditions
Oxidation: Hydrogen gas with a palladium catalyst.
Reduction: Potassium permanganate or chromium trioxide in acidic conditions.
Substitution: Halogenating agents like bromine or chlorine in the presence of a Lewis acid catalyst.
Major Products
Amino Derivatives: Reduction of the nitro group.
Halogenated Derivatives: Substitution reactions on the aromatic rings.
科学研究应用
Chemistry
In chemistry, (Z)-N-(3-morpholino-4-(3-nitrophenyl)thiazol-2(3H)-ylidene)aniline hydrobromide is used as a building block for synthesizing more complex molecules. Its unique structure allows for the exploration of new reaction mechanisms and pathways.
Biology
In biological research, this compound can be used as a probe to study enzyme interactions and cellular processes. Its ability to interact with various biological targets makes it valuable for understanding biochemical pathways.
Medicine
In medicine, this compound has potential applications as a pharmaceutical intermediate. Its structural features may be exploited to develop new drugs with specific therapeutic effects.
Industry
In industrial applications, this compound can be used in the development of new materials, such as polymers and coatings, due to its reactive functional groups.
作用机制
The mechanism of action of (Z)-N-(3-morpholino-4-(3-nitrophenyl)thiazol-2(3H)-ylidene)aniline hydrobromide involves its interaction with molecular targets such as enzymes or receptors. The compound’s unique structure allows it to bind to specific sites, modulating the activity of these targets. This interaction can lead to changes in cellular processes, making it useful for studying biochemical pathways and developing new therapeutic agents.
相似化合物的比较
Similar Compounds
- (Z)-N-(3-morpholino-4-(2-nitrophenyl)thiazol-2(3H)-ylidene)aniline hydrobromide
- (Z)-N-(3-morpholino-4-(4-nitrophenyl)thiazol-2(3H)-ylidene)aniline hydrobromide
Uniqueness
Compared to similar compounds, (Z)-N-(3-morpholino-4-(3-nitrophenyl)thiazol-2(3H)-ylidene)aniline hydrobromide stands out due to the position of the nitro group on the phenyl ring. This positional difference can significantly affect the compound’s reactivity and interaction with biological targets, making it a unique and valuable molecule for research and industrial applications.
属性
IUPAC Name |
3-morpholin-4-yl-4-(3-nitrophenyl)-N-phenyl-1,3-thiazol-2-imine;hydrobromide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H18N4O3S.BrH/c24-23(25)17-8-4-5-15(13-17)18-14-27-19(20-16-6-2-1-3-7-16)22(18)21-9-11-26-12-10-21;/h1-8,13-14H,9-12H2;1H |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ODWCYCODAUKWJW-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COCCN1N2C(=CSC2=NC3=CC=CC=C3)C4=CC(=CC=C4)[N+](=O)[O-].Br |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H19BrN4O3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
463.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
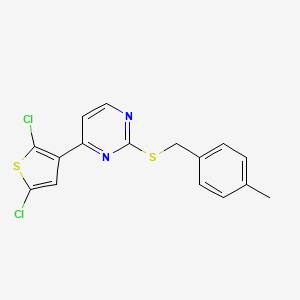
![3'-(4-Chlorophenyl)-1-methyl-1,2-dihydrospiro[indole-3,2'-[1,3]thiazolidine]-2,4'-dione](/img/structure/B2760027.png)
![1-(2-ethoxyphenyl)-3-(p-tolyl)tetrahydro-1H-thieno[3,4-d]imidazol-2(3H)-one 5,5-dioxide](/img/structure/B2760028.png)
![Methyl (E)-4-[3-[4-(morpholine-4-carbonyl)-1H-pyrazol-5-yl]piperidin-1-yl]-4-oxobut-2-enoate](/img/structure/B2760029.png)

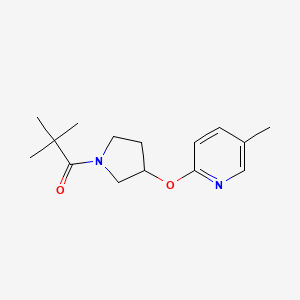
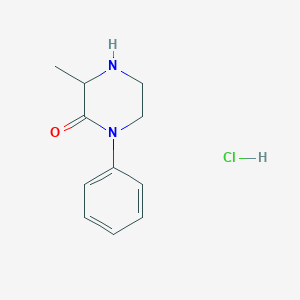
![N-(2,3-dihydro-1,4-benzodioxin-6-yl)-2-({6-[(4-fluorophenyl)methyl]-4-oxo-3H,4H,5H,6H,7H,8H-pyrido[4,3-d]pyrimidin-2-yl}sulfanyl)acetamide](/img/structure/B2760038.png)
![N-[6-(dimethylsulfamoyl)-1,3-benzothiazol-2-yl]cyclopropanecarboxamide](/img/structure/B2760040.png)

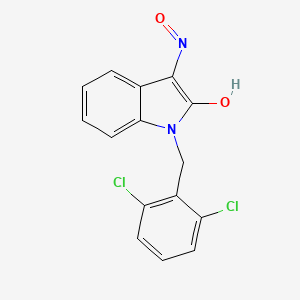
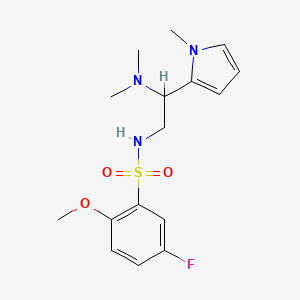
![ETHYL 2-METHYL-5-[N-(PHENOXYCARBONYL)4-CHLOROBENZENESULFONAMIDO]-1-BENZOFURAN-3-CARBOXYLATE](/img/structure/B2760046.png)
![2-[(Dimethylamino)methyl]prop-2-en-1-ol](/img/structure/B2760049.png)
